molecular formula C15H23NO2 B2499534 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine CAS No. 866157-38-2

3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine

Cat. No.: B2499534
CAS No.: 866157-38-2
M. Wt: 249.354
InChI Key: DTHYJSSGZFQCDI-UHFFFAOYSA-N
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Description

3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine is a synthetic organic compound characterized by its unique structure, which includes an oxazolidine ring substituted with an ethylphenoxyethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine typically involves the reaction of 4-ethylphenol with an appropriate oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler alcohols or amines.

    Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolane
  • 3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine is unique due to its specific structural features, such as the oxazolidine ring and the ethylphenoxyethyl group. These features confer distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-[2-(4-ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-4-13-5-7-14(8-6-13)17-10-9-16-11-15(2,3)18-12-16/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHYJSSGZFQCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2CC(OC2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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